8H-6a,8,10-Triazabenzo[c]fluorene-9,11-dione, 8,10-dimethyl-
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Overview
Description
8H-6a,8,10-Triazabenzo[c]fluorene-9,11-dione, 8,10-dimethyl- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms other than carbon in their ring structures. The compound is notable for its unique triazabenzo[c]fluorene core, which is a fused ring system containing nitrogen atoms. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8H-6a,8,10-Triazabenzo[c]fluorene-9,11-dione, 8,10-dimethyl- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of a suitable precursor, such as a polyhalogenated aromatic compound. This precursor undergoes a series of reactions, including amination, cyclization, and oxidation, to form the desired triazabenzo[c]fluorene core. The reaction conditions often involve the use of strong bases, high temperatures, and specific catalysts to facilitate the formation of the fused ring system .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and the use of solvents and catalysts, to achieve efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
8H-6a,8,10-Triazabenzo[c]fluorene-9,11-dione, 8,10-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups, into the triazabenzo[c]fluorene core .
Scientific Research Applications
Mechanism of Action
The mechanism by which 8H-6a,8,10-Triazabenzo[c]fluorene-9,11-dione, 8,10-dimethyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8H-6a,8,10-Triazabenzo[c]fluorene-9,11-dione, 8,10-dimethyl- include other heterocyclic compounds with fused ring systems, such as:
- Phenoxazines
- Phenothiazines
- Quinoxalines
Uniqueness
What sets 8H-6a,8,10-Triazabenzo[c]fluorene-9,11-dione, 8,10-dimethyl- apart from these similar compounds is its specific triazabenzo[c]fluorene core, which imparts unique electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable tool in various fields of research .
Properties
Molecular Formula |
C16H13N3O2 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
13,15-dimethyl-10,13,15-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(17),2,4,6,8,11-hexaene-14,16-dione |
InChI |
InChI=1S/C16H13N3O2/c1-17-12-9-19-8-7-10-5-3-4-6-11(10)14(19)13(12)15(20)18(2)16(17)21/h3-9H,1-2H3 |
InChI Key |
ASZMXDJUWGHDFR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CN3C=CC4=CC=CC=C4C3=C2C(=O)N(C1=O)C |
Origin of Product |
United States |
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